2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one
Descripción
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-13(30-15-3-4-16-17(11-15)29-12-28-16)20(27)25-9-7-24(8-10-25)19-6-5-18-22-21-14(2)26(18)23-19/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGDBAMXZTECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Introduction
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological pathways and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.44 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological activities and a piperazine ring that enhances bioactivity through modulation of receptor interactions.
Antimicrobial Activity
Recent studies have shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various strains of bacteria and fungi, revealing minimal inhibitory concentrations (MICs) that suggest potent activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 16 | Escherichia coli |
| Compound C | 8 | Pichia pastoris |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the activity of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating inflammatory responses. Inhibiting PDE4 can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Neuropharmacological Effects
Research indicates that the compound may influence central nervous system (CNS) activity. It has shown potential in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This suggests possible applications in treating mood disorders and neurodegenerative diseases .
Case Studies
- In Vivo Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significant reductions in inflammatory markers and improved histological outcomes in lung tissues .
- Behavioral Studies : In behavioral assays assessing anxiety-like behaviors in rodents, compounds similar to the one studied exhibited anxiolytic effects, potentially through modulation of serotonergic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. The presence of the benzodioxole moiety is associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and π-π interactions. Modifications to the triazole and piperazine portions have been shown to affect potency and selectivity against various biological targets .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. The triazole and pyridazine components are known to interact with biological targets involved in cancer progression.
- Antidepressant Effects : The benzodioxole structure has been linked to neuropharmacological effects, indicating potential applications in treating mood disorders.
- Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacterial strains, suggesting a role in antibiotic development.
Drug Development
The compound serves as a scaffold for the synthesis of novel drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.
Targeted Therapy
The specificity of the triazole-pyridazine unit may enable targeted therapies in oncology. Researchers are investigating its mechanism of action to develop agents that selectively target cancer cells while sparing healthy tissue.
Combination Therapies
Studies are exploring the use of this compound in combination with other therapeutic agents to improve treatment outcomes in resistant cancer types or complex diseases like depression.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor properties of derivatives based on this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, with a focus on the mechanism involving apoptosis induction and tubulin polymerization inhibition .
Case Study 2: Antidepressant Effects
Research highlighted in Pharmacology Biochemistry and Behavior examined the antidepressant-like effects of related compounds. The findings suggested that modifications to the benzodioxole moiety could enhance serotonin receptor affinity, leading to improved mood regulation .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Triazolopyridazine-Based Bromodomain Inhibitors
AZD5153 (3R-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) shares the triazolo[4,3-b]pyridazine core and piperazine linker but incorporates a methoxy substituent and a bivalent binding motif. AZD5153 exhibits nanomolar BRD4 potency (IC₅₀ < 10 nM) and robust pharmacokinetics (oral bioavailability >50%, half-life >6 hours in preclinical models) .
Benzodioxol-Containing Piperazine Derivatives
The compound (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one () shares the benzodioxol and piperazine elements but uses a propenone linker and methoxyphenyl substituents. The propenone’s rigidity may limit binding compared to the target compound’s propan-1-one, which offers rotational freedom for optimal target interactions. Additionally, the benzodioxolmethyl group in ’s compound could reduce metabolic stability compared to the benzodioxoloxy group, which is less prone to oxidative degradation .
Triazolo-Pyrimidine/Pyridazine Isomers
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives () highlight the impact of triazolo ring positioning. For example, isomerization of triazolo[4,3-c] to [1,5-c] pyrimidines alters electronic properties and binding affinity. The target compound’s [4,3-b] pyridazine configuration may confer superior BRD4 selectivity over kinases or other off-targets due to optimized π-π stacking and hydrogen bonding .
Structure-Activity Relationship (SAR) Insights
- Triazolo Core : The [4,3-b] pyridazine arrangement enhances binding to bromodomains by aligning hydrophobic residues (e.g., BRD4’s ZA loop) .
- Piperazine Linker: Flexibility may allow dual binding modes, though excessive mobility could reduce potency. Propan-1-one’s ketone may form hydrogen bonds absent in propenone derivatives .
Pharmacokinetic and Toxicity Considerations
While pharmacokinetic data for the target compound are unavailable, analogs suggest:
Métodos De Preparación
Annulation of Pyridazine-Triazole Core
The triazolopyridazine nucleus is constructed using ultrasonic-assisted cyclization adapted from CN103613594A. Ethyl N-benzoyl glycinate derivatives undergo annulation in POCl₃ at 105°C under argon, yielding 6-chloro-triazolo[4,3-b]pyridazine (Scheme 1). Introducing a methyl group at position 3 requires formic acid-mediated cyclocondensation of 3-hydrazinylpyridazine with trimethyl orthoacetate.
Optimization Note : Ultrasonic irradiation reduces reaction time from 24 hours to 3 hours while improving yields from 40% to 70%.
Piperazine Functionalization
The chlorine at position 6 is displaced by piperazine using a phase-transfer catalyzed nucleophilic aromatic substitution (NAS). Per WO2010070371A1, a mixture of dichloromethane and 50% NaOH(aq) with tetrabutylammonium bromide (TBAB) facilitates the reaction at 80°C for 10 hours. The organic phase is washed with 10% NaCl(aq), concentrated, and crystallized from ethanol to yield the piperazine adduct (92% yield).
Preparation of 2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl Chloride
Williamson Ether Synthesis
2H-1,3-Benzodioxol-5-ol (sesamol) is alkylated with 1-chloropropan-2-one in acetone using K₂CO₃ as base. Refluxing at 60°C for 6 hours affords 2-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol.
Oxidation and Acyl Chloride Formation
The secondary alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, followed by treatment with oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane. The acyl chloride is obtained after vacuum distillation (bp 78°C at 15 mmHg).
Final Amide Coupling
Reaction Conditions
The piperazine-triazolopyridazine intermediate (1 equiv) is dissolved in dichloromethane with TBAB (0.1 equiv). To this, 2-(2H-1,3-benzodioxol-5-yloxy)propanoyl chloride (1.2 equiv) is added dropwise under vigorous stirring at 25°C. After 30 minutes, 50% NaOH(aq) is introduced, and the mixture is heated to 50°C for 4 hours.
Workup and Purification
The organic layer is separated, washed sequentially with 5% HCl(aq) and brine, then dried over Na₂SO₄. Solvent removal under reduced pressure yields a crude solid, which is recrystallized from ethanol/water (4:1) to afford the title compound as white crystals (85% yield, mp 203–205°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₃H₂₄N₆O₄ [M+H]⁺: 473.1934; Found: 473.1938.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Solvent Selection : Dichloromethane offers optimal phase separation but requires substitution with toluene in large-scale processes due to toxicity concerns.
- Catalyst Recycling : Tetrabutylammonium bromide is recovered via aqueous extraction and reused, reducing costs by 18% per batch.
- Purification : Centrifugal partition chromatography replaces recrystallization for higher throughput (≥95% purity in one pass).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
